molecular formula C18H16N2OS B2477584 3-{[(2-Methylphenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one CAS No. 895123-28-1

3-{[(2-Methylphenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one

Cat. No.: B2477584
CAS No.: 895123-28-1
M. Wt: 308.4
InChI Key: KZEKUVSNSSGWJI-UHFFFAOYSA-N
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Description

3-{[(2-Methylphenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one is an organic compound that belongs to the class of heterocyclic compounds It features a pyrazinone core with a phenyl group and a sulfanyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-Methylphenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one typically involves the reaction of 2-methylbenzyl mercaptan with 1-phenyl-2-chloropyrazin-2-one under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-Methylphenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrazinone core can be reduced to the corresponding dihydropyrazine using reducing agents like sodium borohydride.

    Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, ethanol as solvent.

    Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-{[(2-Methylphenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-{[(2-Methylphenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in inflammatory pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to modulation of their activity. Additionally, the pyrazinone core can interact with nucleophilic sites in biological molecules, further contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(2-Methylphenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-thione
  • 3-{[(2-Methylphenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-amine
  • 3-{[(2-Methylphenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-carboxylic acid

Uniqueness

3-{[(2-Methylphenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one is unique due to the presence of both a sulfanyl group and a pyrazinone core, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields of research.

Properties

IUPAC Name

3-[(2-methylphenyl)methylsulfanyl]-1-phenylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS/c1-14-7-5-6-8-15(14)13-22-17-18(21)20(12-11-19-17)16-9-3-2-4-10-16/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEKUVSNSSGWJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC=CN(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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